
4-Fluoro-3-nitro-N-(trifluoroacetyl)-L-phenylalanine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Fluoro-3-nitro-N-(trifluoroacetyl)-L-phenylalanine is a synthetic compound characterized by the presence of fluorine, nitro, and trifluoroacetyl groups attached to the phenylalanine backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-3-nitro-N-(trifluoroacetyl)-L-phenylalanine typically involves multiple steps, starting with the nitration of p-fluoroaniline to produce 4-fluoro-3-nitroaniline . This intermediate is then subjected to further reactions to introduce the trifluoroacetyl group and the phenylalanine moiety. The reaction conditions often require anhydrous environments and the use of strong acids like sulfuric acid and nitric acid .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on maximizing yield and purity while minimizing reaction time and cost. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can be employed to achieve these goals.
Analyse Chemischer Reaktionen
Types of Reactions
4-Fluoro-3-nitro-N-(trifluoroacetyl)-L-phenylalanine can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of 4-fluoro-3-amino-N-(trifluoroacetyl)-L-phenylalanine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-Fluoro-3-nitro-N-(trifluoroacetyl)-L-phenylalanine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of 4-Fluoro-3-nitro-N-(trifluoroacetyl)-L-phenylalanine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the nitro and trifluoroacetyl groups can influence the compound’s binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Fluoro-3-nitroaniline: Shares the nitro and fluoro groups but lacks the trifluoroacetyl and phenylalanine moieties.
3-Nitro-L-phenylalanine: Contains the nitro group and phenylalanine backbone but lacks the fluoro and trifluoroacetyl groups.
N-(Trifluoroacetyl)-L-phenylalanine: Contains the trifluoroacetyl and phenylalanine moieties but lacks the nitro and fluoro groups.
Uniqueness
4-Fluoro-3-nitro-N-(trifluoroacetyl)-L-phenylalanine is unique due to the combination of its functional groups, which confer distinct chemical properties and potential biological activities. The presence of the trifluoroacetyl group can enhance the compound’s stability and lipophilicity, while the nitro and fluoro groups can influence its reactivity and binding interactions.
Eigenschaften
CAS-Nummer |
188624-28-4 |
|---|---|
Molekularformel |
C11H8F4N2O5 |
Molekulargewicht |
324.18 g/mol |
IUPAC-Name |
(2S)-3-(4-fluoro-3-nitrophenyl)-2-[(2,2,2-trifluoroacetyl)amino]propanoic acid |
InChI |
InChI=1S/C11H8F4N2O5/c12-6-2-1-5(4-8(6)17(21)22)3-7(9(18)19)16-10(20)11(13,14)15/h1-2,4,7H,3H2,(H,16,20)(H,18,19)/t7-/m0/s1 |
InChI-Schlüssel |
SJJBGAFWMIATJC-ZETCQYMHSA-N |
Isomerische SMILES |
C1=CC(=C(C=C1C[C@@H](C(=O)O)NC(=O)C(F)(F)F)[N+](=O)[O-])F |
Kanonische SMILES |
C1=CC(=C(C=C1CC(C(=O)O)NC(=O)C(F)(F)F)[N+](=O)[O-])F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


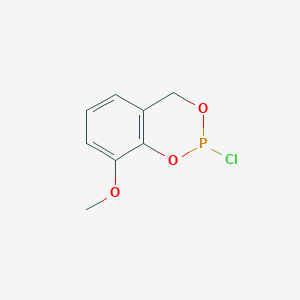
![6-[6-(Cyclopentylamino)-4-(4-methylphenyl)pyridin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B15165681.png)
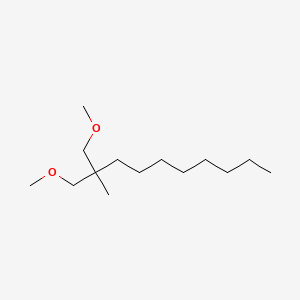
![N,N'-[(4-ethoxy-3-methoxyphenyl)methanediyl]dibenzamide](/img/structure/B15165699.png)
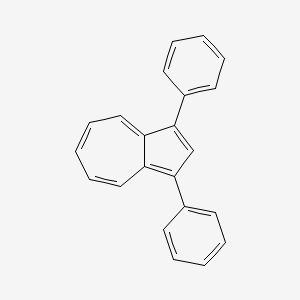
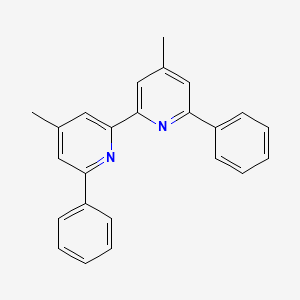
![Bis[4-(3-chloro-3-oxoprop-1-EN-1-YL)phenyl] hexanedioate](/img/structure/B15165716.png)

![9-(4-Methylpent-3-en-1-yl)spiro[5.5]undec-8-en-1-ol](/img/structure/B15165727.png)
![2-[2-(4-fluorophenyl)-8-methylquinazolin-4-ylsulfanyl]-N,N-dimethylacetamide](/img/structure/B15165738.png)
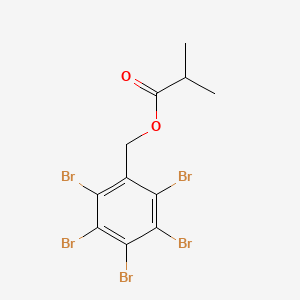
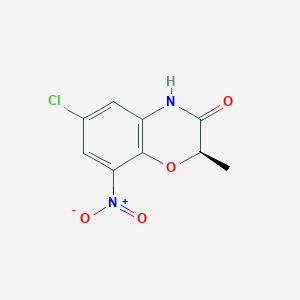
![2-[2-(2,2-Diphenylethylamino)ethylamino]butan-1-ol](/img/structure/B15165761.png)
![2-hydroxy-N'-{(E)-[5-(4-methylphenyl)furan-2-yl]methylidene}benzohydrazide](/img/structure/B15165762.png)
